Tert-butyl 4-(trifluoromethyl)benzoate

描述

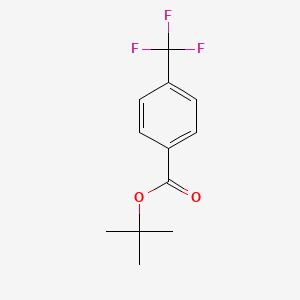

Tert-butyl 4-(trifluoromethyl)benzoate: is an organic compound with the molecular formula C₁₂H₁₃F₃O₂. It is characterized by the presence of a trifluoromethyl group attached to a benzoate moiety, with a tert-butyl ester group.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(trifluoromethyl)benzoate typically involves the esterification of 4-(trifluoromethyl)benzoic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction proceeds as follows:

4-(trifluoromethyl)benzoic acid+tert-butyl alcoholacid catalysttert-butyl 4-(trifluoromethyl)benzoate+water

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis .

化学反应分析

Types of Reactions: Tert-butyl 4-(trifluoromethyl)benzoate can undergo various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to yield 4-(trifluoromethyl)benzoic acid and tert-butyl alcohol.

Reduction: The trifluoromethyl group can be reduced to a methyl group under specific conditions.

Substitution: The benzoate moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, can be used.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like bromine or nitric acid.

Major Products:

Hydrolysis: 4-(trifluoromethyl)benzoic acid and tert-butyl alcohol.

Reduction: Tert-butyl 4-methylbenzoate.

Substitution: Various substituted benzoates depending on the electrophile used.

科学研究应用

Chemical Properties and Structure

- Molecular Formula : C12H13F3O2

- Molecular Weight : 246.22 g/mol

- Chemical Structure : The compound features a tert-butyl group and a trifluoromethyl group attached to a benzoate structure, which contributes to its lipophilicity and metabolic stability.

Pharmaceutical Applications

Tert-butyl 4-(trifluoromethyl)benzoate serves as a key building block in the synthesis of various pharmaceutical compounds. Its applications include:

- Drug Development : The compound is utilized in the synthesis of antifolate drugs, which are crucial in cancer treatment due to their ability to inhibit folate metabolism in cancer cells .

- Enhancing Bioavailability : The trifluoromethyl group increases the lipophilicity of compounds, facilitating better membrane penetration and bioavailability .

- Metabolic Stability : Incorporation of this compound into drug design can enhance metabolic stability, reducing degradation and improving therapeutic efficacy .

Materials Science

In materials science, this compound is valued for its unique properties:

- Polymer Synthesis : It is used in creating polymers with specific characteristics, such as increased thermal stability and chemical resistance .

- Electronic Applications : The compound's properties make it suitable for use in electronic materials, where it can enhance performance metrics like conductivity and durability .

Biological Research

The compound has garnered interest in biological studies due to its potential interactions with biological systems:

- Enzyme Inhibition Studies : Research indicates that this compound can modulate enzyme activities, making it useful for studying metabolic pathways .

- Antimicrobial Properties : Preliminary studies suggest antimicrobial activity against various bacterial strains, indicating potential applications in infection treatment .

Case Study 1: Drug Development

A study highlighted the synthesis of a novel antifolate drug using this compound as a precursor. The resulting drug demonstrated improved efficacy against cancer cell lines compared to existing treatments due to enhanced binding affinity facilitated by the trifluoromethyl group.

Case Study 2: Material Properties

In another study focusing on polymeric materials, researchers incorporated this compound into a polymer matrix. The resultant material exhibited superior thermal stability and resistance to solvents compared to traditional polymers, making it suitable for advanced applications in electronics.

Comparison with Related Compounds

| Compound Name | Lipophilicity | Metabolic Stability | Applications |

|---|---|---|---|

| This compound | High | Enhanced | Pharmaceuticals, Materials Science |

| Tert-butyl 4-amino-2-(trifluoromethyl)benzoate | Moderate | Moderate | Drug Synthesis |

| Tert-butyl 4-chlorobenzoate | Low | Low | Solvent Applications |

作用机制

The mechanism of action of tert-butyl 4-(trifluoromethyl)benzoate depends on its application. In biological systems, the trifluoromethyl group can interact with specific enzymes or receptors, altering their activity. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can then exert its effects on molecular targets and pathways .

相似化合物的比较

4-(Trifluoromethyl)benzoic acid: Shares the trifluoromethyl group but lacks the ester functionality.

Tert-butyl benzoate: Lacks the trifluoromethyl group but has a similar ester structure.

Uniqueness: Tert-butyl 4-(trifluoromethyl)benzoate is unique due to the combination of the trifluoromethyl group and the tert-butyl ester. This combination imparts distinct electronic and steric properties, making it valuable in various applications .

生物活性

Tert-butyl 4-(trifluoromethyl)benzoate is an organic compound notable for its unique structural features, including a trifluoromethyl group that enhances its biological activity. This article delves into the biological activity of this compound, exploring its mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHFO

- Molecular Weight : Approximately 250.23 g/mol

- Structural Features :

- Tert-butyl ester group

- Trifluoromethyl substituent, which increases lipophilicity and can enhance interactions with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various biomolecules, including enzymes and receptors. The trifluoromethyl group is known to increase the lipophilicity of the compound, allowing it to penetrate lipid membranes more effectively. This property can facilitate interactions with hydrophobic regions of proteins or cell membranes, potentially influencing enzyme activities or receptor binding.

Biological Activities

-

Antimicrobial Properties :

- Studies indicate that compounds containing trifluoromethyl groups often exhibit enhanced antimicrobial activity. For instance, derivatives with similar structures have shown significant efficacy against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria .

- Enzyme Inhibition :

- Potential Therapeutic Applications :

Case Studies and Experimental Data

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:

| Compound Name | Activity | Reference |

|---|---|---|

| Benzosiloxaboroles | Antibacterial activity against MRSA | |

| Fluoroacetate derivatives | Mild antibiotic activity | |

| Trifluoromethyl-containing drugs | Enhanced enzyme inhibition |

Key Findings from Literature

- A study highlighted that the inclusion of a trifluoromethyl group in drug design significantly improves the potency against certain targets compared to non-fluorinated analogs .

- Another research effort focused on synthesizing derivatives with enhanced antimicrobial properties, suggesting that modifications at the para position can lead to increased efficacy against resistant strains .

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for preparing Tert-butyl 4-(trifluoromethyl)benzoate, and how can purity be optimized?

- Methodological Answer : The compound is typically synthesized via esterification of 4-(trifluoromethyl)benzoic acid with tert-butanol under acid catalysis (e.g., sulfuric acid or p-toluenesulfonic acid). Key steps include refluxing the reactants in a dry solvent (e.g., dichloromethane) under inert gas, followed by purification via column chromatography. Purity optimization involves monitoring reaction progress by TLC and using anhydrous conditions to minimize hydrolysis byproducts . Post-synthesis, recrystallization from a non-polar solvent (hexane/ethyl acetate) improves crystallinity and purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for structural confirmation. The tert-butyl group appears as a singlet (~1.4 ppm in ¹H NMR), while the trifluoromethyl group shows a distinct quartet in ¹⁹F NMR. Mass spectrometry (EI-MS or ESI-MS) confirms molecular weight (e.g., [M+H]+ at m/z 263.2). Infrared (IR) spectroscopy identifies ester carbonyl stretches (~1720 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹). Cross-referencing with databases like NIST Chemistry WebBook ensures spectral accuracy .

Q. What safety protocols are essential when handling this compound in the laboratory?

- Methodological Answer : Use fume hoods to avoid inhalation of vapors and wear nitrile gloves and safety goggles to prevent skin/eye contact. Store the compound in a cool, dry environment (≤25°C) away from strong acids/bases to prevent ester hydrolysis. In case of spills, absorb with inert material (e.g., vermiculite) and dispose as halogenated waste. Regularly monitor air quality to ensure vapor concentrations remain below occupational exposure limits .

Advanced Research Questions

Q. How does the stability of this compound vary under acidic, basic, or oxidative conditions?

- Methodological Answer : The tert-butyl ester group is labile under acidic conditions (e.g., HCl in dioxane) but stable in mild bases. Oxidative stability can be assessed via accelerated degradation studies using hydrogen peroxide or UV/O₃ exposure. Monitor degradation by HPLC and identify byproducts (e.g., benzoic acid derivatives) via LC-MS. Stability under inert atmospheres (N₂/Ar) is superior to ambient conditions due to reduced hydrolysis .

Q. How can contradictions in spectral data (e.g., unexpected splitting in ¹H NMR) be resolved for this compound?

- Methodological Answer : Unexpected splitting may arise from conformational rigidity or solvent effects. Use deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆) to assess solvent-dependent shifts. Variable-temperature NMR can reveal dynamic processes (e.g., hindered rotation of the tert-butyl group). Compare experimental data with computational predictions (DFT-based NMR chemical shift calculations) to validate assignments .

Q. What role does this compound play in multi-step organic syntheses, particularly in protecting group strategies?

- Methodological Answer : The tert-butyl ester serves as a transient protecting group for carboxylic acids in peptide coupling or metal-catalyzed cross-coupling reactions. Its stability under basic conditions allows selective deprotection using TFA or HCl. For example, it can mask carboxyl groups during Suzuki-Miyaura reactions, preventing undesired side reactions at the benzoate moiety .

Q. How can researchers assess the environmental impact of this compound in laboratory waste streams?

- Methodological Answer : Conduct biodegradation studies using OECD 301 protocols (e.g., modified Sturm test) to evaluate mineralization rates. Assess bioaccumulation potential via octanol-water partition coefficients (log P ≈ 3.5 predicted). Ecotoxicity screening using Daphnia magna or algal growth inhibition tests quantifies acute/chronic effects. Proper disposal via certified hazardous waste handlers is critical due to its persistence .

Q. What strategies optimize reaction yields when using this compound as a precursor in nucleophilic acyl substitution?

- Methodological Answer : Activate the ester with Lewis acids (e.g., TiCl₄) to enhance electrophilicity. Use polar aprotic solvents (DMF, THF) to stabilize transition states. Kinetic studies (e.g., in situ IR monitoring) identify optimal temperature and stoichiometry. For sterically hindered nucleophiles, microwave-assisted synthesis improves reaction rates and yields .

Q. What are the dominant degradation pathways of this compound in aqueous environments?

- Methodological Answer : Hydrolysis dominates, with rate dependence on pH. Under acidic conditions, the tert-butyl group cleaves via SN1 mechanisms, while alkaline conditions promote ester saponification. Use LC-QTOF-MS to identify intermediates (e.g., 4-(trifluoromethyl)benzoic acid). Advanced oxidation processes (e.g., Fenton’s reagent) can mineralize the compound into CO₂ and HF .

Q. How can computational modeling predict the reactivity of this compound in novel reaction systems?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies for ester cleavage or electrophilic aromatic substitution. Molecular dynamics simulations assess solvent effects on reaction kinetics. Validate models with experimental kinetic data (e.g., Arrhenius plots) to refine computational parameters .

属性

IUPAC Name |

tert-butyl 4-(trifluoromethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F3O2/c1-11(2,3)17-10(16)8-4-6-9(7-5-8)12(13,14)15/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIEAJQRJRYBARO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC=C(C=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00443796 | |

| Record name | Benzoic acid, 4-(trifluoromethyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00443796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

196934-20-0 | |

| Record name | Benzoic acid, 4-(trifluoromethyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00443796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。